molecular formula C13H14O B147293 2-(Naphthalen-1-yl)propan-1-ol CAS No. 101349-60-4

2-(Naphthalen-1-yl)propan-1-ol

Cat. No.: B147293
CAS No.: 101349-60-4
M. Wt: 186.25 g/mol
InChI Key: YZMWRFOKAISJQX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)propan-1-ol is a secondary alcohol featuring a naphthalene moiety linked to a propanol chain. It is synthesized via iron-catalyzed borrowing hydrogen β-C(sp³)-methylation of alcohols, starting from 2-(naphthalen-1-yl)ethan-1-ol . This compound is of interest in organic synthesis and materials science due to its aromatic backbone and hydroxyl functionality, which enable further derivatization.

Properties

CAS No.

101349-60-4

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-naphthalen-1-ylpropan-1-ol

InChI

InChI=1S/C13H14O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10,14H,9H2,1H3

InChI Key

YZMWRFOKAISJQX-UHFFFAOYSA-N

SMILES

CC(CO)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(CO)C1=CC=CC2=CC=CC=C21

Synonyms

β-Methyl-1-naphthaleneethanol; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(Naphthalen-1-yl)propan-1-ol and Related Compounds

Compound Name Structure Synthesis Method Applications/Context Key Properties/Data
This compound Hydroxyl group at C1, naphthalene at C2 of propane Iron-catalyzed β-C-methylation of alcohols Intermediate in organic synthesis Molecular formula: C₁₃H₁₄O
3-(Naphthalen-1-yl)propan-1-ol Hydroxyl group at C1, naphthalene at C3 of propane Chemoenzymatic synthesis Pharmaceutical intermediates (e.g., chiral alcohols) ¹³C NMR data reported
1-(Naphthalen-1-yl)propan-2-ol Hydroxyl group at C2, naphthalene at C1 (structural isomer) Not explicitly stated Potential synthetic intermediate CAS: 27653-13-0
2-Methyl-3-(naphthalen-1-yl)propan-1-ol Methyl branch at C2, naphthalene at C3, hydroxyl at C1 Not explicitly stated Material science applications Molecular formula: C₁₄H₁₆O
2-Methyl-1-(naphthalen-1-yl)propan-2-ol Tertiary alcohol (hydroxyl at C2), methyl branches at C1 and C2 Not explicitly stated Specialty chemicals Molar mass: 200.28 g/mol
1-(Naphthalen-1-yl)prop-2-en-1-ol Allylic alcohol with double bond at C2–C3 Not explicitly stated Academic research (reaction mechanism studies) Molar mass: 184.24 g/mol
3-(1-Naphthyl)-2-propyn-1-ol Propargyl alcohol with triple bond at C2–C3 Not explicitly stated Specialty synthesis (alkyne reactivity) CAS: 16176-22-0

Structural and Functional Differences

  • Positional Isomerism : The hydroxyl group position significantly impacts reactivity. For example, this compound (primary alcohol) is more reactive in esterification than its tertiary analog 2-Methyl-1-(naphthalen-1-yl)propan-2-ol .
  • Branched vs.
  • Unsaturation : Allylic (1-(Naphthalen-1-yl)prop-2-en-1-ol) and propargyl (3-(1-Naphthyl)-2-propyn-1-ol) alcohols enable conjugation or click chemistry, broadening synthetic utility .

Physicochemical Properties

  • Solubility : Linear alcohols (e.g., this compound) are more polar and water-soluble than branched or tertiary analogs.
  • Thermal Stability : Tertiary alcohols (e.g., 2-Methyl-1-(naphthalen-1-yl)propan-2-ol) exhibit higher decomposition temperatures due to reduced hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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